molecular formula C18H15N3O2 B5834468 Methyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate

Methyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate

Cat. No.: B5834468
M. Wt: 305.3 g/mol
InChI Key: MSVXEQCCULLUOQ-UHFFFAOYSA-N
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Description

Methyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate is a synthetic indoloquinoxaline derivative characterized by a fused indole-quinoxaline core substituted with a methyl group at position 4 and an acetoxy methyl ester at position 3. Its structural complexity and electron-rich aromatic system make it a candidate for targeting biological pathways involving DNA intercalation or enzyme inhibition.

Properties

IUPAC Name

methyl 2-(7-methylindolo[3,2-b]quinoxalin-6-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2/c1-11-6-5-7-12-16-18(21(17(11)12)10-15(22)23-2)20-14-9-4-3-8-13(14)19-16/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVXEQCCULLUOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901331419
Record name methyl 2-(7-methylindolo[3,2-b]quinoxalin-6-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901331419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648076
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

578751-09-4
Record name methyl 2-(7-methylindolo[3,2-b]quinoxalin-6-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901331419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate typically involves a multi-step process. One common method is the cyclocondensation reaction, where an indole derivative reacts with a quinoxaline precursor under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product. For example, the reaction may be carried out in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride, and a solvent like dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over the reaction parameters, leading to higher yields and purity of the final product. Additionally, green chemistry principles can be applied to minimize the environmental impact of the synthesis process .

Scientific Research Applications

Anticancer Activity

Quinoxaline derivatives, including methyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate, have been extensively studied for their anticancer properties. Research indicates that these compounds exhibit cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of critical enzymes such as tyrosine kinases and c-MET kinase, which play roles in tumor growth and proliferation. Additionally, these compounds can induce apoptosis in cancer cells, leading to cell death through mechanisms involving Bax activation and Bcl2 downregulation .
  • Case Studies : In one study, several quinoxaline derivatives were synthesized and tested against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines. Compounds demonstrated IC50 values ranging from 1.9 to 7.52 μg/mL, indicating potent anticancer activity compared to the reference drug doxorubicin (IC50 = 3.23 μg/mL) .
CompoundCell LineIC50 (μg/mL)Reference Drug IC50 (μg/mL)
4aHCT-1161.93.23
5MCF-77.523.23

Antimicrobial Properties

In addition to anticancer activity, this compound has shown promise in antimicrobial applications.

  • Antibacterial and Antifungal Activity : Quinoxaline derivatives have been reported to possess significant antibacterial and antifungal properties, making them candidates for the development of new antimicrobial agents. The structure of these compounds allows for interactions with microbial targets, disrupting their function and leading to cell death .

Molecular Modeling and Structure-Activity Relationships

Molecular modeling studies have been integral in understanding the structure-activity relationships (SAR) of this compound.

  • Docking Studies : Advanced molecular docking techniques have been employed to predict the binding affinities of these compounds to various biological targets. For instance, studies have shown that modifications at specific positions on the quinoxaline ring can enhance biological activity by improving binding interactions with target enzymes .

Mechanism of Action

The mechanism of action of methyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to bind to and modulate the activity of various enzymes and receptors. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Structural and Functional Analogues

The biological and chemical properties of Methyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate can be contextualized through comparisons with structurally related indoloquinoline and indoloquinoxaline derivatives. Key analogues include:

Cryptotackieine
  • Natural vs. Synthetic Origin: Cryptotackieine, a naturally occurring indoloquinoline alkaloid, shares a fused indole-quinoline scaffold but lacks the synthetic modifications seen in this compound. While cryptotackieine exhibits mild bioactivity, synthetic derivatives with alkyl or ester substitutions demonstrate enhanced potency .
Methyl 2-(6-ethyl-2-methyl-6H-indolo[2,3-b]quinolin-11-yl)acetate (Compound II)
  • Structural Differences: Compound II features a 6-ethyl and 2-methyl substitution on the indoloquinoline core, compared to the 4-methyl and acetoxy methyl ester groups in the target compound. These positional and functional group variations influence solubility, binding affinity, and metabolic stability.
  • Biological Performance: Compound II has demonstrated "the most promising cytotoxicity" in vitro against cancer cells, with apoptosis-inducing mechanisms linked to its ethyl and methyl substituents .
Other N-Alkyl-Substituted Indoloquinolines
  • Antimicrobial and Antitumor Activities: Broadly, N-alkyl-substituted indoloquinolines exhibit significant antimicrobial and antitumor properties. For example, derivatives with bulky alkyl chains show enhanced membrane permeability, while ester groups (as in the target compound) may improve bioavailability .

Comparative Data Table

Compound Name Core Structure Key Substituents Notable Bioactivity Source/Reference
Cryptotackieine Indoloquinoline Natural, no synthetic modifications Mild antimicrobial activity Natural alkaloid
This compound Indoloquinoxaline 4-methyl, 5-acetoxy methyl ester Hypothesized cytotoxicity (structural analogy) Synthetic
Compound II (Methyl 2-(6-ethyl-2-methyl-6H-indolo[2,3-b]quinolin-11-yl)acetate) Indoloquinoline 6-ethyl, 2-methyl High cytotoxicity, apoptosis induction Synthetic

Mechanistic and Pharmacological Insights

  • Cytotoxicity : The ethyl and methyl groups in Compound II enhance hydrophobic interactions with cellular targets, such as topoisomerase enzymes or DNA grooves. The 4-methyl group in the target compound may similarly stabilize binding but could alter metabolic clearance rates .
  • Antimicrobial Activity : Ester functionalities (e.g., acetoxy methyl) in these compounds are hypothesized to resist enzymatic degradation, prolonging their action against pathogens .

Biological Activity

Methyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate is a compound belonging to the indoloquinoxaline class, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by various research findings.

Structural Characteristics

The compound features an indole and quinoxaline moiety, which are known for their significant biological activities. The structural formula can be represented as follows:

C15H14N2O2\text{C}_{15}\text{H}_{14}\text{N}_2\text{O}_2

This structure contributes to its interactions with biological macromolecules, enhancing its potential as a therapeutic agent.

Synthesis of this compound

The synthesis typically involves a multi-step process that includes:

  • Cyclocondensation Reaction : The initial formation of the quinoxaline core from o-phenylenediamine and a suitable dicarbonyl compound.
  • Indole Formation : Subsequent reactions to introduce the indole moiety.
  • Esterification : The final step where the indoloquinoxaline intermediate is esterified with methyl acetate in the presence of an acid catalyst.

This synthetic pathway allows for the modification of functional groups to enhance bioactivity and solubility.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity through several mechanisms:

  • DNA Intercalation : The compound interacts with DNA, potentially disrupting replication and transcription processes.
  • Cell Cycle Arrest : It has been shown to induce G2/M phase arrest in cancer cells, leading to apoptosis. For example, studies on similar indoloquinoxaline derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including PC-3 (prostate cancer) and A549 (lung cancer) with IC50 values ranging from 0.85 to 3.32 µM .

Antimicrobial and Antiviral Activity

In addition to its anticancer properties, this compound also displays antimicrobial and antiviral activities . The indoloquinoxaline framework is associated with compounds that show effectiveness against bacterial and viral infections .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit microtubule dynamics, which is crucial for cell division and proliferation .
  • Induction of Apoptosis : Activation of caspases and modulation of Bcl-2 family proteins have been observed in studies involving related compounds .

Case Studies and Research Findings

Several studies have investigated the biological activity of indoloquinoxaline derivatives:

  • Study on Anticancer Activity : A derivative exhibited significant cytotoxicity against various cancer cell lines with IC50 values indicating potent activity. The study highlighted its ability to induce apoptosis via mitochondrial pathways .
  • Antimicrobial Assessment : Another study reported that derivatives showed promising results against both Gram-positive and Gram-negative bacteria, indicating potential for development as novel antibiotics .

Q & A

Basic: What are the established multi-step synthetic routes for Methyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate, and what critical reaction parameters require optimization?

Methodological Answer:
The synthesis typically involves sequential cyclization and functionalization steps. A common approach begins with the formation of the indoloquinoxaline core via acid- or base-catalyzed cyclization of precursors like 3-acetyl-N-alkyl-2-chloroindoles with aminobenzophenone derivatives . Subsequent esterification or alkylation introduces the methyl acetate moiety. Critical parameters include:

  • Temperature control during cyclization (80–120°C) to avoid side reactions.
  • Catalyst selection (e.g., Lewis acids like ZnCl₂ for regioselective substitution).
  • Purification techniques (e.g., column chromatography with silica gel, monitored by TLC) to isolate intermediates .

Advanced: How do solvent polarity and catalyst selection impact the yield and regioselectivity of the final cyclization step?

Methodological Answer:
Solvent polarity directly influences reaction kinetics and transition-state stabilization. Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in cyclization but may promote undesired dimerization. Catalyst choice (e.g., p-TsOH vs. AlCl₃) alters electrophilic aromatic substitution patterns:

  • p-TsOH favors C5 functionalization due to steric and electronic effects.
  • AlCl₃ may shift reactivity toward C7 positions, requiring rigorous NMR analysis (¹H, ¹³C) to confirm regiochemistry .

Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups at δ 2.4–2.6 ppm; quinoxaline protons at δ 7.8–8.5 ppm).
  • X-ray Crystallography : Resolves bond angles (e.g., β = 92.393° in monoclinic lattices) and confirms planarity of the indoloquinoxaline core (see unit cell parameters: a = 14.5565 Å, b = 5.8993 Å) .
  • HPLC-MS : Validates purity (>95%) and molecular weight (theoretical m/z: 332.36) .

Advanced: How can researchers resolve contradictions between computational molecular modeling data and experimental crystallographic results?

Methodological Answer:
Discrepancies often arise from solvent effects or lattice packing forces unaccounted for in gas-phase DFT calculations. Strategies include:

  • Periodic boundary condition (PBC) simulations to model crystal environments.
  • Hirshfeld surface analysis to assess intermolecular interactions (e.g., C–H···O bonds) that distort molecular geometry .
  • Torsional angle adjustments : Compare experimental dihedral angles (e.g., N4–C16–C15 = 112.19°) with optimized conformers .

Basic: What biological activities have been reported for indoloquinoxaline derivatives, and how are they assessed?

Methodological Answer:

  • DNA intercalation : Evaluated via UV-Vis hypochromicity assays and ethidium bromide displacement.
  • Topoisomerase inhibition : Measured using gel electrophoresis to detect reduced plasmid DNA relaxation.
  • Anticancer activity : Screened via MTT assays (IC₅₀ values against HeLa or MCF-7 cells) .

Advanced: What methodologies differentiate between DNA intercalation and topoisomerase inhibition mechanisms in biological activity studies?

Methodological Answer:

  • Fluorescence quenching : Intercalators reduce ethidium bromide fluorescence linearly with concentration, while topoisomerase inhibitors show non-linear profiles.
  • Enzyme kinetics : Topoisomerase I/II inhibition is quantified via pre-incubation experiments (IC₅₀ shifts if covalent binding occurs).
  • Molecular docking : Compare binding energies to DNA grooves (intercalation) vs. enzyme active sites (topoisomerase inhibition) .

Advanced: How can substituent effects (e.g., methyl vs. ethyl groups) be systematically studied to optimize pharmacokinetic properties?

Methodological Answer:

  • QSAR modeling : Correlate logP values with cellular permeability (Caco-2 assays).
  • Metabolic stability : Use liver microsome assays to compare esterase-mediated hydrolysis rates (methyl esters degrade faster than ethyl).
  • In vivo PK studies : Monitor AUC and half-life in rodent models after introducing electron-withdrawing groups (e.g., halogens) to reduce CYP450 metabolism .

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